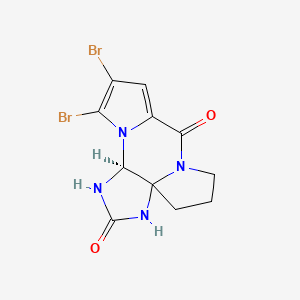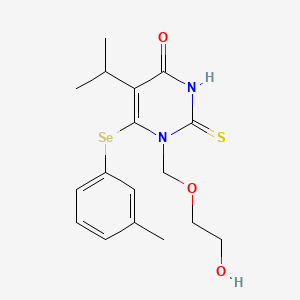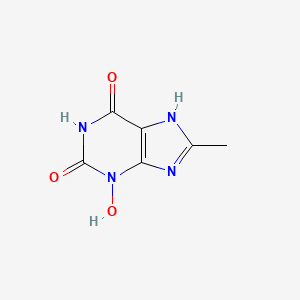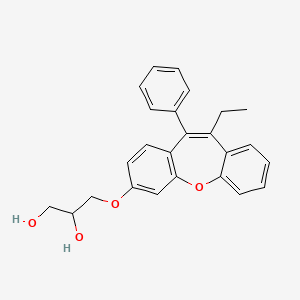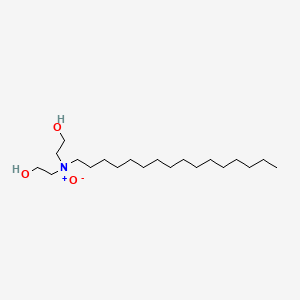
Dihydroxyethyl cetylamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxyethyl cetylamine oxide, also known as N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide, is a chemical compound with the molecular formula C20H43NO3. It is a type of amine oxide surfactant known for its excellent surface-active properties. This compound is widely used in various industries due to its ability to reduce surface tension and stabilize emulsions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroxyethyl cetylamine oxide is typically synthesized through the reaction of N-alkyl-diethanolamine with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired amine oxide. The chemical structure of the product is confirmed using techniques such as 1H-NMR spectroscopy, mass spectrometry, and FTIR spectroscopy .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxyethyl cetylamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce the corresponding amine .
Applications De Recherche Scientifique
Dihydroxyethyl cetylamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents due to its excellent foaming and emulsifying properties
Mécanisme D'action
The mechanism of action of dihydroxyethyl cetylamine oxide involves its ability to reduce surface tension and stabilize emulsions. At the molecular level, the compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and emulsions. This property is particularly useful in applications where the solubilization of hydrophobic compounds in aqueous solutions is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-dodecyl-N,N-di(2-hydroxyethyl)amine oxide: Similar in structure but with a shorter alkyl chain.
N-stearyl-N,N-di(2-hydroxyethyl)amine oxide: Similar in structure but with a longer alkyl chain.
Uniqueness
Dihydroxyethyl cetylamine oxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering superior performance compared to similar compounds with shorter or longer alkyl chains .
Propriétés
Numéro CAS |
16608-77-8 |
|---|---|
Formule moléculaire |
C20H43NO3 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24,17-19-22)18-20-23/h22-23H,2-20H2,1H3 |
Clé InChI |
BZDOEVMUXJTHPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


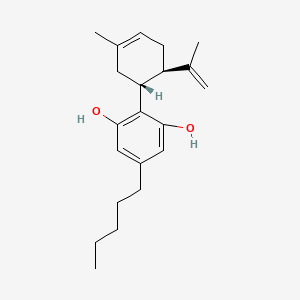

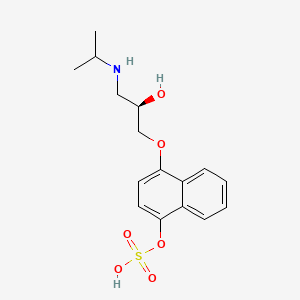
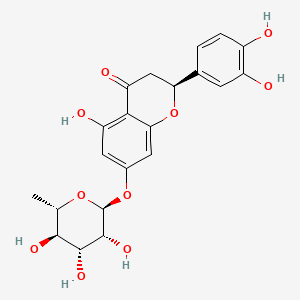
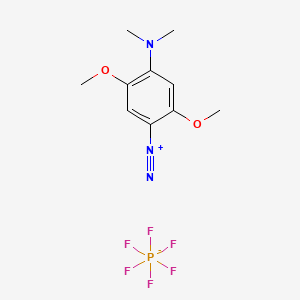




![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
